molecular formula C8H16N2O B1396227 (3R)-N-(Oxetan-3-yl)piperidin-3-amine CAS No. 1349699-84-8

(3R)-N-(Oxetan-3-yl)piperidin-3-amine

Cat. No. B1396227
CAS RN: 1349699-84-8
M. Wt: 156.23 g/mol
InChI Key: BRRHUVVCEWRMCS-SSDOTTSWSA-N
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Description

“(3R)-N-(Oxetan-3-yl)piperidin-3-amine” is a chemical compound used in various research and development activities . It is available for purchase from several suppliers .

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantiomeric Pure Derivatives Synthesis : The synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from (3R)-N-(Oxetan-3-yl)piperidin-3-amine was detailed, focusing on obtaining enantiomeric pure compounds. This involves a systematic study of molecular structure using X-ray crystallography, contributing significantly to the understanding of stereochemistry in chemical synthesis (Król et al., 2022).

Chemical Reaction Mechanisms

  • Intramolecular Amination : Research on oxaziridine-mediated intramolecular amination of sp(3)-hybridized C-H bonds has been conducted. This method is efficient in synthesizing piperidine structures, showcasing the utility of (3R)-N-(Oxetan-3-yl)piperidin-3-amine in forming complex nitrogen-containing heterocycles (Allen et al., 2009).
  • Selective Functionalization of C-H Bonds : Studies on the selective functionalization of sp(3) C-H bonds adjacent to nitrogen using (diacetoxyiodo)benzene (DIB) have shown the potential of (3R)-N-(Oxetan-3-yl)piperidin-3-amine in synthesizing various cis-2,3-diacetoxylated piperidines and other derivatives (Shu et al., 2009).

Applications in Coordination Chemistry

  • Chiral Tertiary Amine Synthesis : The synthesis of a unique chiral tertiary amine, derived from (3R)-N-(Oxetan-3-yl)piperidin-3-amine, and its coordination behavior with titanium(IV) ion was studied, illustrating its role in forming complex metal-ligand structures (Okamatsu et al., 2007).

Catalysis and Reaction Pathways

  • Piperidine Synthesis : Research into iodine-catalyzed Csp3–H amination under visible light for the selective formation of piperidines has been explored, demonstrating the versatility of (3R)-N-(Oxetan-3-yl)piperidin-3-amine in catalytic reactions (Zhang & Muñiz, 2017).

Medicinal Chemistry and Pharmacology

  • Drug Development : Studies in drug development have utilized derivatives of (3R)-N-(Oxetan-3-yl)piperidin-3-amine for synthesizing potential therapeutic compounds. For instance, the synthesis of N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, an LDL receptor upregulator, highlights the chemical's role in medicinal chemistry (Ito et al., 2002).

Spectroscopy and Analysis

  • FTIR Spectroscopic Studies : The compound's utility in understanding CO2 absorption characteristics of heterocyclic amines has been explored through FTIR spectroscopic studies, emphasizing its significance in analytical chemistry (Robinson et al., 2011).

properties

IUPAC Name

(3R)-N-(oxetan-3-yl)piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-7(4-9-3-1)10-8-5-11-6-8/h7-10H,1-6H2/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRHUVVCEWRMCS-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-N-(Oxetan-3-yl)piperidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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